2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H17N5OS2 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide is 371.08745253 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds featuring a triazole-thiazole moiety, such as 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide, is a significant area of research. These compounds are synthesized through various chemical reactions, often involving the interaction of specific functional groups to form novel heterocyclic frameworks. Such synthetic pathways are crucial for developing new molecules with potential therapeutic applications, including anticancer, antimicrobial, and antifungal agents.
Anticancer and Antimicrobial Activity
Compounds derived from 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide have been investigated for their anticancer and antimicrobial activities. These studies involve evaluating the synthesized compounds against different cancer cell lines and bacterial strains to identify potent inhibitors. The structure-activity relationship (SAR) analysis is crucial in this research area, helping to optimize the compounds' chemical structures for enhanced biological activity.
Pharmacological Investigations
The pharmacological properties of heterocyclic compounds, including their potential as enzyme inhibitors or receptor agonists/antagonists, are another vital research application. These investigations provide insights into the compounds' mechanisms of action at the molecular level, offering clues for further optimization and development as therapeutic agents.
Material Science Applications
Beyond biological activities, the unique chemical structures of these compounds make them candidates for material science applications. For example, their incorporation into polymers or coatings could impart novel properties, such as increased durability or specific interaction capabilities with biological systems.
For detailed research findings and methodologies, references to specific studies are invaluable. These include investigations into the synthesis of biologically important heterocycles, the exploration of anticancer and antimicrobial activities, and the development of novel compounds with potential therapeutic applications (Gomha et al., 2012).
Safety and Hazards
As with any chemical compound, safety and hazards must be considered. Sigma-Aldrich, a supplier of this compound, states that the buyer assumes responsibility to confirm product identity and/or purity . All sales are final and the product is sold as-is, without any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Properties
IUPAC Name |
2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-3-10-22-14(13-7-5-4-6-8-13)20-21-17(22)25-12(2)15(23)19-16-18-9-11-24-16/h3-9,11-12H,1,10H2,2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCKUYFXILBDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2CC=C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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